BenchChemオンラインストアへようこそ!

2-(2-(Diisopropylamino)ethoxy)butyrophenone hydrochloride

surface anesthesia local anesthetic potency procaine comparator

2-(2-(Diisopropylamino)ethoxy)butyrophenone hydrochloride (CAS 14549-32-7) is a synthetic butyrophenone-derived aminoether local anesthetic, also referred to as ketocaine hydrochloride. The compound is characterized by a butyrophenone core linked via an ethoxy bridge to a diisopropylamino moiety, forming a stable hydrochloride salt with a defined melting point of 129–130 °C.

Molecular Formula C18H30ClNO2
Molecular Weight 327.9 g/mol
CAS No. 14549-32-7
Cat. No. B13741125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Diisopropylamino)ethoxy)butyrophenone hydrochloride
CAS14549-32-7
Molecular FormulaC18H30ClNO2
Molecular Weight327.9 g/mol
Structural Identifiers
SMILESCCC(C(=O)C1=CC=CC=C1)OCC[NH+](C(C)C)C(C)C.[Cl-]
InChIInChI=1S/C18H29NO2.ClH/c1-6-17(18(20)16-10-8-7-9-11-16)21-13-12-19(14(2)3)15(4)5;/h7-11,14-15,17H,6,12-13H2,1-5H3;1H
InChIKeyPDTNJULAMCAUDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(Diisopropylamino)ethoxy)butyrophenone hydrochloride (CAS 14549-32-7): Potent Aminoether Local Anesthetic for Investigational Procurement


2-(2-(Diisopropylamino)ethoxy)butyrophenone hydrochloride (CAS 14549-32-7) is a synthetic butyrophenone-derived aminoether local anesthetic, also referred to as ketocaine hydrochloride . The compound is characterized by a butyrophenone core linked via an ethoxy bridge to a diisopropylamino moiety, forming a stable hydrochloride salt with a defined melting point of 129–130 °C [1]. Unlike classical ester- or amide-type local anesthetics, the aminoether scaffold confers a distinct pharmacological profile, initially disclosed in 1964 and subsequently patented for its unexpectedly high local anesthetic potency [2].

Why Generic Substitution of 2-(2-(Diisopropylamino)ethoxy)butyrophenone Hydrochloride Is Not Advisable


Interchanging 2-(2-(diisopropylamino)ethoxy)butyrophenone hydrochloride with other local anesthetics—even within the butyrophenone class—is not supported by pharmacological data. The aminoether backbone is structurally distinct from the ester linkage of procaine or the amide linkage of lidocaine, leading to fundamental differences in metabolic stability, potency, and spectrum of action [1]. Furthermore, the patent literature explicitly notes that the high anesthetic activity of this compound was 'entirely unexpected in this chemical class,' precluding reliable extrapolation from structurally related but mechanistically divergent analogs [2]. Direct, quantitative, head-to-head comparisons with procaine establish non-interchangeable potency ratios that have direct implications for experimental design and procurement specification.

Quantitative Evidence Guide: 2-(2-(Diisopropylamino)ethoxy)butyrophenone Hydrochloride vs. Procaine and Other Local Anesthetics


Surface Anesthetic Potency: 28-Fold Superiority Over Procaine

In a direct head-to-head comparison using the rabbit conjunctival sac model, 2-(2-(diisopropylamino)ethoxy)butyrophenone hydrochloride achieved surface anesthesia at a concentration of 0.75 mg/mL, while procaine required 21.30 mg/mL to produce an equivalent effect [1]. This corresponds to a 28-fold potency advantage for the target compound.

surface anesthesia local anesthetic potency procaine comparator corneal reflex

Infiltration Anesthetic Potency: 9.5-Fold Superiority Over Procaine

When tested by intradermal injection in the tail derma of mice, the target compound produced infiltration anesthesia at 0.38 mg/mL, whereas procaine required 3.60 mg/mL for equivalent activity [1]. The potency ratio is 9.5:1 in favor of 2-(2-(diisopropylamino)ethoxy)butyrophenone hydrochloride.

infiltration anesthesia dermal anesthesia procaine comparator potency ratio

Truncular (Conduction) Anesthetic Potency: 2.9-Fold Superiority Over Procaine

In the rat juxta-ischiatic nerve block model, 2-(2-(diisopropylamino)ethoxy)butyrophenone hydrochloride produced conduction anesthesia at 2.1 mg/mL, while procaine required 6.00 mg/mL for equivalent blockade [1]. This yields a potency factor of 2.9 relative to procaine.

conduction anesthesia nerve block procaine comparator truncular anesthesia

Metabolic Stability Advantage: Aminoether vs. Ester Scaffold

Procaine and other ester-type local anesthetics are rapidly inactivated by plasma pseudocholinesterases via ester bond hydrolysis, limiting their duration of action [1]. In contrast, 2-(2-(diisopropylamino)ethoxy)butyrophenone hydrochloride possesses an ether linkage that lacks the hydrolytically labile ester carbonyl, making it inherently resistant to enzymatic degradation by esterases [2]. Although direct comparative hydrolysis half-life data for this specific compound are not published, the ether bond is generally 10²–10³ fold more stable toward enzymatic cleavage than the ester bond [1].

hydrolytic stability aminoether esterase resistance procaine metabolism

Clinical Topical Anesthesia Efficacy: 99% Success Rate in Split-Skin Graft Harvesting

In a clinical study of 86 patients undergoing split-skin graft harvesting, ketocaine (the base form corresponding to the target hydrochloride salt) applied topically as a 10% solution produced adequate surgical analgesia in 85 of 86 patients (98.8% success rate), with a single 1-hour application providing ≥ 8 hours of anesthesia [1]. Blood levels of absorbed ketocaine remained far below the toxic threshold in all patients [1]. This contrasts with procaine, which is acknowledged to be 'topically ineffective' [2], and with lidocaine, which typically requires EMLA-type eutectic mixtures for effective percutaneous delivery.

topical anesthesia split-skin graft ketocaine clinical efficacy

Toxicity Comparison: Favorable Therapeutic Index Relative to Cocaine and Procaine

The 1964 seminal paper by Da Re et al. explicitly compared both the anesthetic activities and the toxicities of o-N-diisopropylaminoethoxy-butyrophenone (the target compound base form) with those of cocaine and procaine [1]. The compound was selected from a series of β-phenoxyethylamine acylates precisely because it exhibited 'elevate proprietà anestetiche locali' (high local anesthetic properties) with a toxicity profile permitting surface, infiltration, and conduction use [1]. While the full numerical LD₅₀ or therapeutic index data remain behind the paywall, the qualitative conclusion of a favorable efficacy-to-toxicity ratio versus both cocaine and procaine is explicitly stated in the abstract [1].

toxicity therapeutic index cocaine comparator procaine comparator

Optimal Research and Industrial Application Scenarios for 2-(2-(Diisopropylamino)ethoxy)butyrophenone Hydrochloride Based on Quantitative Evidence


Surface Anesthesia Screening in Ophthalmic or Dermal Models

The 28-fold potency advantage over procaine in rabbit conjunctival sac surface anesthesia [1] makes this compound an ideal positive control or test article for preclinical surface anesthesia assays, particularly corneal reflex models. Procaine at equivalent concentrations would be ineffective, making the target compound the only viable non-cocaine reference standard for surface anesthesia screening.

Infiltration Anesthesia for Rodent Surgical Protocols

With 9.5-fold greater infiltration anesthetic potency than procaine in the mouse tail derma model [1], the compound enables lower injection volumes (0.38 mg/mL effective concentration), reducing tissue distension artifacts. This is critical in microsurgical or stereotaxic procedures where minimal fluid displacement is essential.

Peripheral Nerve Block and Conduction Anesthesia Research

The 2.9-fold potency advantage in the rat juxta-ischiatic conduction block model [1], combined with the aminoether scaffold's resistance to esterase hydrolysis [2], supports its use in prolonged nerve block studies where ester-type anesthetics would be rapidly inactivated.

Topical and Transdermal Anesthetic Formulation Development

Clinical data demonstrating 98.8% efficacy in split-skin graft analgesia with ketocaine [3], contrasted with procaine's established topical ineffectiveness [4], position this compound as a lead candidate for developing novel topical anesthetic formulations, including pads, gels, and creams for dermatological or minor surgical applications.

Quote Request

Request a Quote for 2-(2-(Diisopropylamino)ethoxy)butyrophenone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.